molecular formula C16H24BrN3O2 B7898239 tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)(methyl)carbamate

tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)(methyl)carbamate

Cat. No.: B7898239
M. Wt: 370.28 g/mol
InChI Key: ZWTKROMSKPIPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)(methyl)carbamate is a brominated pyridine derivative featuring a piperidine ring substituted with a tert-butyl carbamate group and a methyl group. Its molecular formula is C₁₆H₂₄BrN₃O₂, with a molecular weight of 370.29 g/mol (calculated). The compound is structurally characterized by a 6-bromopyridin-2-yl moiety attached to the piperidine nitrogen, while the carbamate group at the 3-position of the piperidine ring provides steric and electronic modulation. This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing kinase inhibitors or other bioactive molecules due to its versatile reactivity, particularly in cross-coupling reactions facilitated by the bromine substituent .

Properties

IUPAC Name

tert-butyl N-[1-(6-bromopyridin-2-yl)piperidin-3-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)19(4)12-7-6-10-20(11-12)14-9-5-8-13(17)18-14/h5,8-9,12H,6-7,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTKROMSKPIPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=NC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)(methyl)carbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Bromopyridine Moiety: The bromopyridine group is introduced via a nucleophilic substitution reaction.

    Attachment of the tert-Butyl Group: The tert-butyl group is added using tert-butyl chloroformate under basic conditions.

    Final Coupling: The final step involves coupling the intermediate with methyl isocyanate to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can target the bromopyridine moiety.

    Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the bromopyridine moiety.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry

    Materials Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity :

  • Bromine at the pyridine 6-position (target compound) vs. 5-position (CAS 1417793-65-7) alters regioselectivity in cross-coupling reactions. The 6-bromo derivative is more reactive in Suzuki-Miyaura couplings due to steric accessibility .
  • Chlorine or methoxy substituents (e.g., CAS 1142192-48-0, 1171919-86-0) reduce electrophilicity, limiting utility in metal-catalyzed reactions but enhancing stability under acidic conditions .

Ring System Modifications :

  • Piperidine vs. piperazine (CAS 1380170-66-0) changes hydrogen-bonding capacity and solubility. Piperazine derivatives exhibit higher basicity, favoring salt formation in pharmaceutical formulations .

Biological Activity

Tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)(methyl)carbamate, also known by its CAS number 1420994-12-2, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Structure and Composition

The molecular formula of this compound is C17H26BrN3O2C_{17}H_{26}BrN_{3}O_{2} with a molecular weight of 384.3 g/mol. The structure includes a piperidine ring, a bromopyridine moiety, and a tert-butyl carbamate functional group.

PropertyValue
Molecular FormulaC₁₇H₂₆BrN₃O₂
Molecular Weight384.3 g/mol
CAS Number1420994-12-2

The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly in the context of neuropharmacology and oncology.

Case Studies

  • Alzheimer's Disease Models : In vitro studies have shown that carbamate derivatives can protect neuronal cells from oxidative stress induced by amyloid-beta peptides. For example, a related compound demonstrated a significant reduction in cell death and inflammatory markers in astrocyte cultures treated with amyloid-beta .
  • Cancer Research : A study focused on kinase inhibitors highlighted that similar piperidine-based compounds could selectively inhibit tumor growth in xenograft models through targeted kinase inhibition. While direct studies on this specific compound are scarce, the implications for cancer treatment are promising based on its structural analogs .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : High gastrointestinal absorption is expected due to its lipophilic nature.
  • Distribution : The presence of the bromopyridine moiety may enhance blood-brain barrier penetration.
  • Metabolism : Likely metabolized by cytochrome P450 enzymes, similar to other piperidine derivatives.
  • Excretion : Primarily through renal pathways after metabolic conversion.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.